Home > Products > Screening Compounds P105980 > 4-[1-(4-pyridinylmethyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine
4-[1-(4-pyridinylmethyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine -

4-[1-(4-pyridinylmethyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine

Catalog Number: EVT-5727359
CAS Number:
Molecular Formula: C15H12N6O
Molecular Weight: 292.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine

  • Compound Description: This compound is a product of the Paal-Knorr reaction between 1,2,5-oxadiazole-3,4-diamine and 2,5-hexanedione. []
  • Relevance: This compound shares the core structure of a 1,2,5-oxadiazol-3-amine with 4-[1-(4-pyridinylmethyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine. Both compounds belong to the 1,2,5-oxadiazol-3-amine class. []

SB-772077-B [4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine]

  • Compound Description: SB-772077-B is a potent aminofurazan-based Rho kinase inhibitor currently under investigation for treating pulmonary hypertension. Studies in rats have shown that it effectively decreases pulmonary and systemic arterial pressures. []
  • Relevance: This compound, like 4-[1-(4-pyridinylmethyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine, possesses a 1,2,5-oxadiazol-3-amine core and demonstrates the potential of this chemical class for medicinal applications. []

4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol (GSK690693)

  • Compound Description: GSK690693 acts as a potent, ATP-competitive, pan-AKT kinase inhibitor, demonstrating efficacy in inhibiting tumor growth in human breast carcinoma xenografts. []
  • Relevance: GSK690693 exhibits structural similarities to 4-[1-(4-pyridinylmethyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine. Both compounds share a 4-amino-1,2,5-oxadiazol-3-yl group and an imidazo[4,5-c]pyridine moiety, making them structurally related within a broader chemical class. []

4-[4-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

  • Compound Description: This compound exhibits a symmetrical structure with a central 1,2,5-oxadiazole ring flanked by two identical 4-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl groups. The molecule adopts a twisted conformation, and intermolecular hydrogen bonding leads to chain formation in the solid state. []
  • Relevance: Similar to 4-[1-(4-pyridinylmethyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine, this compound showcases the 1,2,5-oxadiazol-3-amine moiety as a key building block. This shared structural element highlights the relevance of this chemical motif in the construction of diverse molecular architectures. []

4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide

  • Compound Description: This compound belongs to the furoxan class, which are 1,2,5-oxadiazole 2-oxides. It's synthesized through a simple method and incorporates a hydrazone functionality, a characteristic explored for potential pharmacological applications, particularly for neglected diseases. []
  • Relevance: Though structurally distinct from 4-[1-(4-pyridinylmethyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine, this compound highlights the continued interest in 1,2,5-oxadiazole derivatives, particularly furoxans, for medicinal chemistry research. []

N-(3-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4, 5-c]pyridin-6-yl]oxy}phenyl)-4-{[2-(4-morpholinyl)ethyl]-oxy}benzamide (GSK269962A)

  • Compound Description: GSK269962A is a highly potent and selective Rho kinase (ROCK) inhibitor. []
  • Relevance: GSK269962A possesses significant structural similarities to 4-[1-(4-pyridinylmethyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine. Both compounds share the 4-amino-1,2,5-oxadiazol-3-yl group and an imidazo[4,5-c]pyridine moiety. This close structural relationship suggests that 4-[1-(4-pyridinylmethyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine may also exhibit ROCK inhibitory activity. []

2-{[5-(1H -indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

  • Compound Description: This series of compounds has shown potential as therapeutic agents, particularly for their antibacterial and enzyme inhibition activities. []
  • Relevance: Although structurally distinct from 4-[1-(4-pyridinylmethyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine, the exploration of these acetamide derivatives highlights the versatility of 1,3,4-oxadiazole as a core structure in medicinal chemistry. It demonstrates the potential of modifying and combining different heterocyclic systems, such as the benzimidazole and oxadiazole present in 4-[1-(4-pyridinylmethyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine, to discover new therapeutic agents. []

2-(4-(5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-yl amino) ethanol (CYM-5442)

  • Compound Description: CYM-5442 is a highly selective S1P1 agonist. It exhibits full agonist activity for S1P1 internalization, phosphorylation, and ubiquitination. []
  • Relevance: While structurally distinct from 4-[1-(4-pyridinylmethyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine, CYM-5442 highlights the therapeutic potential of incorporating the 1,2,4-oxadiazole moiety into drug design. []

Properties

Product Name

4-[1-(4-pyridinylmethyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine

IUPAC Name

4-[1-(pyridin-4-ylmethyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine

Molecular Formula

C15H12N6O

Molecular Weight

292.30 g/mol

InChI

InChI=1S/C15H12N6O/c16-14-13(19-22-20-14)15-18-11-3-1-2-4-12(11)21(15)9-10-5-7-17-8-6-10/h1-8H,9H2,(H2,16,20)

InChI Key

LXADAVBNVFYEBW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=NC=C3)C4=NON=C4N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=NC=C3)C4=NON=C4N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.